2-(Dichloromethoxy)phenol
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Overview
Description
2-(Dichloromethoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically substituted with two chlorine atoms and a methoxy group (-OCH3) on the phenol ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethoxy)phenol can be achieved through several methods. One common approach involves the chlorination of phenol in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.
Another method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-methoxyphenol, with a chlorinating agent. This reaction can be facilitated by the presence of a strong base, such as sodium hydroxide, to deprotonate the phenol and enhance its nucleophilicity .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
2-(Dichloromethoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dichloromethoxy)phenol involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the methoxy group.
2,6-Dichlorophenol: Another chlorinated phenol with different substitution patterns.
4-Chloro-2-methoxyphenol: Contains a single chlorine atom and a methoxy group.
Uniqueness
2-(Dichloromethoxy)phenol is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine atoms and a methoxy group enhances its electrophilic and nucleophilic properties, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
93095-61-5 |
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Molecular Formula |
C7H6Cl2O2 |
Molecular Weight |
193.02 g/mol |
IUPAC Name |
2-(dichloromethoxy)phenol |
InChI |
InChI=1S/C7H6Cl2O2/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H |
InChI Key |
FKFMTVJUPQLKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(Cl)Cl |
Origin of Product |
United States |
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